molecular formula C9H7N3O B14164108 (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide CAS No. 136633-63-1

(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide

Cat. No.: B14164108
CAS No.: 136633-63-1
M. Wt: 173.17 g/mol
InChI Key: OJUGYMUOPZHNKD-YVMONPNESA-N
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Description

(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a pyridine ring, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    (Z)-2-cyano-3-pyridin-3-ylprop-2-enamide: Similar structure but with the pyridine ring at a different position.

    (Z)-2-cyano-3-pyridin-2-ylprop-2-enamide: Another isomer with the pyridine ring at the second position.

    (Z)-2-cyano-3-pyridin-4-ylprop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness: (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

136633-63-1

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5-

InChI Key

OJUGYMUOPZHNKD-YVMONPNESA-N

Isomeric SMILES

C1=CN=CC=C1/C=C(/C#N)\C(=O)N

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C(=O)N

Origin of Product

United States

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